molecular formula C35H41Cl2N3O2 B1677505 Osanetant CAS No. 160492-56-8

Osanetant

Cat. No. B1677505
CAS RN: 160492-56-8
M. Wt: 606.6 g/mol
InChI Key: DZOJBGLFWINFBF-UMSFTDKQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Osanetant involves several steps . The reaction between 2-(3,4-Dichlorophenyl)-5-(tetrahydropyran-2-yloxy)pentanenitrile and methyl acrylate gives 4-Cyano-4-(3,4-dichlorophenyl)-7-(oxan-2-yloxy)heptanoic acid. Treatment with acid gives 3-[3-(3,4-Dichlorophenyl)-2,6-dioxopiperidin-3-yl]propyl acetate .


Molecular Structure Analysis

Osanetant has a molecular formula of C35H41Cl2N3O2 . Its average molecular weight is 606.625 . The IUPAC name for Osanetant is N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide .


Chemical Reactions Analysis

The mechanism of action of Osanetant is uncertain at this point . Various preclinical data indicate that activation of NK3 receptors enhances the release of biogenic amines, including dopamine and serotonin . NK3 receptor antagonists could block NK3-receptor-mediated activation of these systems .


Physical And Chemical Properties Analysis

Osanetant is a solid substance . It has a molecular weight of 606.62 . It is soluble in DMSO .

Scientific Research Applications

Schizophrenia Treatment

Osanetant, a neurokinin (NK3) receptor antagonist, was developed by Sanofi-Synthélabo as a potential treatment for schizophrenia. It was the first potent and selective non-peptide antagonist for the NK3 tachykinin receptor, with a higher affinity for human and guinea pig NK3 receptors than for rat NK3 receptors. Osanetant entered phase IIb development in 2001 after completing phase IIa clinical trials (Kamali, 2001).

NK3 Receptor Antagonism and Psychiatric Disorders

The clinical results of osanetant and talnetant, both selective NK3 antagonists, indicate that blocking the NK3 receptor could be beneficial for treating schizophrenia. These findings led to an increase in research on NK3r antagonists, with a focus on schizophrenia treatment (Albert & Potts, 2006). Further exploration in this area revealed that antagonists of NK3r, effective at NK1r and/or NK2r, are also being explored as antipsychotics or treatments for other psychiatric disorders (Malherbe et al., 2011).

Antagonism Mechanism and Binding Kinetics

A study demonstrated that osanetant binds with a pseudoirreversible, apparent noncompetitive mode of antagonism at the guinea pig NK3, while it behaves competitively at the human NK3. This difference is attributed to a slower dissociation rate of osanetant at the guinea pig NK3 compared to the human NK3. The research helped develop a model to predict the mode of antagonism of NK3 antagonists based on their binding mode (Malherbe et al., 2009).

Potential as a New Approach to Neuropsychiatric Disorders

Research indicates that NK3 receptor antagonists like osanetant might represent a new approach to the treatment of schizophrenia and possibly other neuropsychiatric disorders. Clinical trials have shown significant improvement in positive symptoms of schizophrenia with no major side-effects reported for NK3 receptor antagonists (Spooren et al., 2005).

Exploration of Other Clinical Applications

Osanetant and similar NK3 receptor antagonists were also explored for other potential clinical applications, such as irritable bowel syndrome (IBS) and chemotherapy-induced emesis. However, the main focus remained on their potential as treatments for central nervous system disorders, including schizophrenia. The evolution of these compounds from discovery to development stages has been documented in scientific literature, highlighting the extensive medicinal chemistry studies undertaken (Quartara & Altamura, 2006).

Safety and Hazards

Osanetant is harmful if swallowed and causes serious eye irritation . In case of skin contact, it is advised to wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .

properties

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOJBGLFWINFBF-UMSFTDKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H41Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901027521
Record name N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

606.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of osanetant is uncertain at this point. Various preclinical data indicate that activation of NK3 receptors enhances the release of biogenic amines, including dopamine and serotonin. NK3 receptor antagonists could block NK3-receptor-mediated activation of these systems.
Record name Osanetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Osanetant

CAS RN

160492-56-8
Record name Osanetant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160492-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osanetant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160492568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osanetant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04872
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[1-[3-[(3R)-1-Benzoyl-3-(3,4-dichlorophenyl)-3-piperidinyl]propyl]-4-phenyl-4-piperidinyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901027521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 160492-56-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OSANETANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7G81N94DT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Osanetant
Reactant of Route 2
Reactant of Route 2
Osanetant
Reactant of Route 3
Reactant of Route 3
Osanetant
Reactant of Route 4
Osanetant
Reactant of Route 5
Osanetant
Reactant of Route 6
Osanetant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.